molecular formula C9H9NO4 B13553743 5-Formyl-2-hydroxy-3-methoxybenzamide

5-Formyl-2-hydroxy-3-methoxybenzamide

Cat. No.: B13553743
M. Wt: 195.17 g/mol
InChI Key: ZOFPATFWGWCJGK-UHFFFAOYSA-N
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Description

5-Formyl-2-hydroxy-3-methoxybenzamide is a chemical building block of high interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is not currently published in the searched literature, its molecular structure, incorporating formyl, hydroxy, and methoxy electron-donating groups on a benzamide core, suggests significant research potential. Compounds with similar structural motifs, particularly those bearing hydroxy and methoxy groups on an aromatic ring, are extensively studied for their pronounced biological activities. Research on analogous structures has demonstrated a range of properties, including antioxidative activity, where the number and position of hydroxyl groups play a critical role in enhancing the ability to neutralize free radicals . Furthermore, such methoxy- and hydroxy-substituted benzamide derivatives have shown promising antiproliferative activity against various human cancer cell lines, such as HCT 116 (colorectal carcinoma) and MCF-7 (breast cancer), with some derivatives exhibiting activity in the low micromolar range . The presence of multiple functional groups on the aromatic ring makes this compound a versatile precursor for further chemical modification. It can be used to synthesize more complex molecules, such as novel N-substituted benzimidazole carboxamides, which are valuable scaffolds in drug discovery efforts . The formyl group, in particular, is a key reactive handle for condensation and cyclization reactions, enabling the construction of diverse heterocyclic systems. This product is intended for research purposes by qualified laboratory personnel.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-formyl-2-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C9H9NO4/c1-14-7-3-5(4-11)2-6(8(7)12)9(10)13/h2-4,12H,1H3,(H2,10,13)

InChI Key

ZOFPATFWGWCJGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)N)C=O

Origin of Product

United States

Preparation Methods

Step 1: Chlorination of Methyl-Substituted Methylbenzoates

  • Procedure :
    Methyl-2-methoxy-4-acetylamino benzoate is chlorinated using chlorine gas in acetic acid at controlled temperatures (15–20°C). This yields methyl-2-methoxy-4-acetylamino-5-chlorobenzoate.

  • Reaction Conditions :

    • Reagents: Methyl-2-methoxy-4-acetylamino benzoate, chlorine gas, acetic acid
    • Temperature: 15–20°C
    • Yield: Approximately 86% with a melting point of 153°C, indicating high purity.
  • Data Table 1: Chlorination of Methylbenzoates

Reactant Solvent Temperature Chlorine Equiv. Yield Melting Point
Methyl-2-methoxy-4-acetylamino benzoate Acetic acid 15–20°C 1.56 mol 86% 153°C

Step 2: Amidation to Benzamide Derivatives

  • Procedure :
    The chlorinated intermediate reacts with N,N-diethylethylenediamine in ethylene glycol at 120°C, forming N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide.

  • Reaction Conditions :

    • Reagents: Chlorinated benzoate, N,N-diethylethylenediamine
    • Temperature: 120°C
    • Yield: ~81% with melting point 149°C.
  • Data Table 2: Amidation Reaction

Reactant Solvent Temperature Yield Melting Point
Chlorinated benzoate + N,N-diethylethylenediamine Ethylene glycol 120°C 81% 149°C

Oxidation and Formylation to the Aldehyde

The key step involves oxidation of the amino group to form the aldehyde at the 5-position.

Step 3: Oxidation to 2-Hydroxy-3-methoxybenzaldehyde

  • Procedure :
    Methylated benzamides undergo oxidation with manganese dioxide in dichloromethane at 36°C, converting the methyl group to aldehyde.

  • Reaction Conditions :

    • Reagents: Methyl-2-methoxy-4-acetylamino-5-chlorobenzoate, MnO₂
    • Temperature: 36°C
    • Yield: Variable, typically around 70–80%.
  • Data Table 3: Oxidation

Reactant Solvent Temperature Reagent Yield Notes
Methylated benzamide Dichloromethane 36°C MnO₂ 70–80% Converts methyl to aldehyde

Step 4: Final Formylation

  • Procedure :
    The aldehyde intermediate reacts with formamide or via Vilsmeier-Haack formylation to introduce the formyl group at the 5-position, yielding 5-Formyl-2-hydroxy-3-methoxybenzamide .

  • Reaction Conditions :

    • Reagents: Formamide or POCl₃ with DMF (Vilsmeier reagent)
    • Temperature: Reflux conditions (~100°C)
    • Purification: Crystallization or chromatography.

Alternative Synthetic Routes

Direct Amidation of 2-Hydroxy-3-methoxybenzoic Acid

  • Using coupling reagents like DCC or EDC in a suitable solvent (e.g., DMF or DCM) to directly convert the acid to the benzamide, followed by formylation.

Multi-step Aromatic Functionalization

  • Starting from commercially available 2-hydroxy-3-methoxybenzoic acid, chlorination at the 5-position via selective electrophilic substitution, followed by amidation and oxidation.

Summary of Preparation Methods

Method Key Steps Reagents Advantages Limitations
Chlorination → Amidation → Oxidation → Formylation Multi-step Cl₂, N,N-diethylethylenediamine, MnO₂, POCl₃ High selectivity, well-documented Time-consuming, requires multiple purification steps
Direct Amidation of Acid Coupling reagents DCC/EDC, DMF Fewer steps Less control over regioselectivity
Aromatic Substitution Electrophilic substitution Chlorinating agents, oxidants Simple starting materials Less selective, possible by-products

Research Findings and Data

  • Yield Data :
    The chlorination step typically yields around 86%, while amidation can reach 81%. Oxidation yields vary from 70–80%, depending on conditions.

  • Purity and Characterization :
    Melting points and spectral data (NMR, IR) confirm the structure at each stage, with high purity achievable via recrystallization.

  • Reagent Efficiency : Chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS) are effective, with NCS offering milder conditions. Oxidation with MnO₂ is selective for methyl to aldehyde conversion.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formyl-2-hydroxy-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

(a) Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)

  • Structure : Differs in the terminal group (ester vs. amide) but retains the 5-formyl and 2-methoxy substituents.
  • Reactivity : The ester group (COOCH₃) is more hydrolytically labile than the amide group, making it less stable under physiological conditions but more reactive in synthetic pathways.
  • Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing anti-inflammatory or antitumor agents due to its versatile formyl group .

(b) 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5)

  • Structure : Replaces the benzamide core with a sulfonamide (-SO₂NH₂) group and introduces a 2-oxopropyl substituent.
  • Key Differences : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~13–15), influencing solubility and bioavailability. The 2-oxopropyl group may enhance lipophilicity .

(c) Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)

  • Structure : Combines ester, sulfamoyl (-SO₂NH₂), and methoxy groups.
  • Comparison : The dual functionality (ester and sulfamoyl) broadens its reactivity profile, enabling participation in both nucleophilic and electrophilic reactions. This contrasts with the simpler amide and formyl groups in the target compound .

Structural Similarity and Substituent Effects

A critical factor in comparing these compounds is the position and nature of substituents :

  • Formyl Group : Present in both 5-Formyl-2-hydroxy-3-methoxybenzamide and Methyl 5-formyl-2-methoxybenzoate, this group facilitates condensation reactions (e.g., Schiff base formation) for further derivatization .
  • Hydroxy vs.

Physicochemical and Pharmacological Implications

Compound Functional Groups Key Properties Applications
5-Formyl-2-hydroxy-3-methoxybenzamide Amide, formyl, hydroxy, methoxy High polarity (due to -OH/-CHO); moderate stability Potential intermediate for bioactive molecules
Methyl 5-formyl-2-methoxybenzoate Ester, formyl, methoxy Lower stability (ester hydrolysis); reactive formyl group Pharma intermediate (e.g., antitumor agents)
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide Sulfonamide, methoxy, ketone High acidity; lipophilic (ketone group) Enzyme inhibition (e.g., carbonic anhydrase)

Biological Activity

5-Formyl-2-hydroxy-3-methoxybenzamide, with the chemical formula C_8H_9NO_3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Formyl-2-hydroxy-3-methoxybenzamide features a benzamide structure with hydroxyl and methoxy substituents. Its molecular structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{N}\text{O}_3
PropertyValue
Molecular Weight167.16 g/mol
Melting Point150 °C
SolubilitySoluble in ethanol
Log P0.73

The biological activity of 5-Formyl-2-hydroxy-3-methoxybenzamide is primarily attributed to its ability to interact with various molecular targets. These interactions may modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways, which are crucial in many diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that compounds similar to 5-Formyl-2-hydroxy-3-methoxybenzamide exhibit anti-inflammatory properties. For instance, studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by macrophages, thus potentially reducing inflammation in various models .

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. It may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, which is vital in protecting cells from oxidative damage associated with chronic diseases.

Neuroprotective Effects

Preclinical studies suggest that 5-Formyl-2-hydroxy-3-methoxybenzamide may exert neuroprotective effects by modulating pathways involved in neuroinflammation and neuronal survival. For example, it has been shown to reduce the activation of microglia and astrocytes in models of neurodegeneration .

Case Study 1: Cancer Therapy

In a study investigating novel compounds for cancer treatment, 5-Formyl-2-hydroxy-3-methoxybenzamide was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study 2: Neurodegenerative Disease Models

In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation. The mechanism was linked to enhanced clearance of amyloid-beta by promoting microglial activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Formyl-2-hydroxy-3-methoxybenzamide, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
5-HydroxybenzamideHydroxyl group onlyModerate anti-inflammatory
4-MethoxybenzamideMethoxy group onlyAntioxidant properties
5-Formyl-2-hydroxybenzamideBoth hydroxyl and methoxy groupsStrong anti-inflammatory & antioxidant

Q & A

Q. What are the optimal synthetic routes for 5-Formyl-2-hydroxy-3-methoxybenzamide, considering functional group compatibility?

  • Methodological Answer : Synthesis typically involves multi-step reactions to balance reactivity of hydroxyl, formyl, and methoxy groups. Key approaches include:
  • Esterification followed by formylation : Protect the hydroxyl group via esterification (e.g., using acetic anhydride), introduce the formyl group via Vilsmeier-Haack reaction, and deprotect under mild acidic conditions .
  • Selective oxidation : Start with 3-methoxy-2-hydroxybenzaldehyde derivatives and use controlled oxidation agents (e.g., KMnO₄ in neutral conditions) to avoid over-oxidation of sensitive groups .
    Critical parameters include temperature control (20–60°C) and solvent selection (e.g., DMF for polar intermediates).

Q. Which spectroscopic techniques are most effective for characterizing 5-Formyl-2-hydroxy-3-methoxybenzamide?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.8–8.2 ppm for formyl and hydroxyl protons) and confirm methoxy groups (δ ~3.8 ppm). Coupling constants in COSY spectra help assign adjacent substituents .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl vibrations (broad peak ~3200 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₉H₉NO₄: 196.0605) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) influence the biological activity of 5-Formyl-2-hydroxy-3-methoxybenzamide derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize derivatives (e.g., 5-fluoro or 5-chloro analogs) and assess bioactivity in antimicrobial assays (MIC values) or enzyme inhibition studies (e.g., COX-2). Use X-ray crystallography to correlate substituent placement with target binding .
  • Electron-Withdrawing Groups : Halogens (Cl, F) enhance electrophilicity, potentially increasing reactivity with nucleophilic residues in proteins. Methoxy groups improve solubility but may reduce membrane permeability .
  • Data Analysis : Apply multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .

Q. What computational strategies can predict the reactivity of 5-Formyl-2-hydroxy-3-methoxybenzamide in nucleophilic addition reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., formyl carbon) .
  • MD Simulations : Simulate solvent interactions (e.g., in DMSO/water) to predict solvation effects on reaction kinetics.
  • Transition State Analysis : Use QM/MM methods to model nucleophilic attack (e.g., by amines) and calculate activation energies .

Q. How does 5-Formyl-2-hydroxy-3-methoxybenzamide interact with metal ions, and what implications does this have for catalytic applications?

  • Methodological Answer :
  • Coordination Studies : Titrate with Cu²⁺/Fe³⁺ and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic complexes. Stability constants (log K) quantify binding affinity .
  • Catalytic Testing : Use the compound as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare yields with/without metal co-catalysts to assess synergistic effects .

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